N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine is a chemical compound with the molecular formula C11H16N2OS. It is characterized by the presence of a methoxypyridine ring attached to a thietan-3-amine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine typically involves the reaction of 6-methoxypyridin-3-ylmethylamine with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated form.
Substitution: The methoxypyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietan derivatives.
Substitution: Various substituted methoxypyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The methoxypyridine ring can interact with enzymes or receptors, modulating their activity. The thietan-3-amine moiety may also play a role in binding to biological targets, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine hydrochloride
- N-((6-Methoxypyridin-3-yl)methyl)-2-methylcyclohexan-1-amine
- N-((6-Methoxypyridin-3-yl)methyl)-3,3,5-trimethylcyclohexan-1-amine .
Uniqueness
This compound stands out due to its unique combination of a methoxypyridine ring and a thietan-3-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H14N2OS |
---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
N-[(6-methoxypyridin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H14N2OS/c1-13-10-3-2-8(5-12-10)4-11-9-6-14-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |
InChI-Schlüssel |
AFIGWWFRQSGGRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.